4-((2,4-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-(2,4-dichloroanilino)-2-morpholin-4-yl-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O4/c15-9-1-2-11(10(16)7-9)17-13(19)8-12(14(20)21)18-3-5-22-6-4-18/h1-2,7,12H,3-6,8H2,(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTYAMWCPXXMKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CC(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Dichlorophenyl Intermediate: The initial step involves the chlorination of aniline to produce 2,4-dichloroaniline.
Amination Reaction: The 2,4-dichloroaniline undergoes an amination reaction with a suitable amine to introduce the amino group.
Morpholino Group Introduction: The intermediate is then reacted with morpholine under controlled conditions to attach the morpholino group.
Butanoic Acid Formation: Finally, the compound is subjected to a reaction with butanoic acid or its derivatives to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Substitution Reactions
The compound’s dichlorophenyl group and morpholino substituent are key reactive sites. Substitution reactions can occur via:
Example : Reaction with hydroxylamine or hydrazine to form oximes or hydrazides.
Oxidation and Reduction
Oxidation of the oxobutanoic acid moiety is feasible:
-
Oxidation : The ketone group (C=O) could oxidize to form carboxylic acids or esters, depending on reagents (e.g., KMnO₄, H₂O₂).
-
Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may reduce the ketone to a secondary alcohol.
Table 1: Oxidation/Reduction Examples
| Reaction Type | Reagent | Product |
|---|---|---|
| Oxidation | KMnO₄ | Carboxylic acid derivative |
| Reduction | NaBH₄ | Alcohol analog |
Hydrolysis
The morpholino substituent and oxobutanoic acid are susceptible to hydrolytic cleavage:
-
Amide hydrolysis : Under acidic or basic conditions, the morpholino group may hydrolyze to form a primary amine and morpholine.
-
Ester hydrolysis : If esterified, the oxobutanoic acid could hydrolyze to a carboxylic acid.
Example : Treatment with HCl or NaOH to cleave amide bonds.
Ozonolysis
Analogous to the synthesis of 4-amino-2,4-dioxobutanoic acid , ozonolysis of the methylene group (if present in intermediates) could yield carbonyl compounds.
Example : Ozone (O₃) treatment followed by reductive workup (e.g., Zn/H₂O) to form aldehydes or ketones.
Metal-Catalyzed Reactions
Transition metal catalysts (e.g., Pd, Cu) may facilitate cross-coupling reactions:
-
Coupling reactions : The dichlorophenyl group’s aromatic rings could participate in Suzuki, Heck, or Buchwald-Hartwig couplings to introduce new substituents.
-
C-H activation : The morpholino group’s α-carbons might undergo C-H activation for functionalization.
Acid-Base Chemistry
The oxobutanoic acid moiety has ionizable protons:
-
pKa : The carboxylic acid group (pKa ~4–5) and morpholino’s amine (pKa ~8–9) allow pH-dependent deprotonation.
-
Salt formation : Reaction with bases (e.g., NaOH, NH₃) to form sodium or ammonium salts.
Table 2: pH-Dependent Behavior
| Functional Group | pKa Range | Behavior at pH |
|---|---|---|
| Carboxylic acid | 4–5 | Protonated (acidic), deprotonated (basic) |
| Morpholino’s amine | 8–9 | Protonated (acidic), deprotonated (basic) |
Biological Interactions
While not directly covered in the sources, analogous compounds (e.g., 4-((3,5-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid) suggest:
-
Enzyme inhibition : The dichlorophenyl group may interact with active sites of enzymes (e.g., proteases, kinases).
-
Receptor binding : The morpholino group’s bulk and basicity could facilitate binding to protein cavities.
Stability and Degradation
-
Thermal stability : The compound’s stability depends on the oxobutanoic acid and amide bonds. High temperatures may lead to decarboxylation or amide hydrolysis.
-
Photodegradation : Chlorinated aromatic rings are prone to UV-induced degradation.
Scientific Research Applications
4-((2,4-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-((2,4-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
Table 1: Key Structural Features of Analogues
Key Observations :
- Morpholine vs.
- Halogen Substitution: The 2,4-dichloro substitution in the target compound increases lipophilicity compared to mono-halogenated analogues (e.g., 4-(4-Chlorophenyl)-2-[(4-fluorophenyl)amino]-4-oxobutanoic acid). Bromine in may enhance halogen bonding but increases molecular weight.
- Conjugation Effects: The α,β-unsaturated analogue (4-[(2,4-Dichlorophenyl)amino]-4-oxo-2-butenoic acid) exhibits higher electrophilicity due to the conjugated system, which could influence reactivity in biological systems .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
- Key Trends : Higher halogen content (e.g., bromine in ) correlates with increased molecular weight and logP, reducing aqueous solubility. The target compound’s morpholine ring may mitigate this by enhancing polarity.
Biological Activity
4-((2,4-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid (commonly referred to as the compound) is a synthetic derivative that has attracted attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C13H14Cl2N2O3
- Molecular Weight : 303.17 g/mol
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound exhibits significant anti-proliferative effects on various cancer cell lines. It has been shown to induce G2/M cell cycle arrest, leading to apoptosis in cancer cells. For instance, studies have reported IC50 values indicating effective inhibition across multiple cancer types, including prostate and breast cancer cells.
- Modulation of Apoptotic Pathways : The compound influences apoptotic signaling pathways by affecting key proteins such as Bcl-2 and caspases. It promotes the cleavage of Mcl-1 and activates caspases 8, 2, and 3, which are crucial for the execution phase of apoptosis.
- Impact on Microtubule Dynamics : Similar to other anticancer agents, the compound disrupts microtubule polymerization, which is essential for mitotic spindle formation during cell division. This disruption leads to mitotic arrest and ultimately cell death.
Pharmacological Effects
The pharmacological profile of the compound includes:
- Anticancer Activity : Numerous studies have demonstrated its efficacy against various cancer cell lines. For example:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| Prostate (PC3) | 0.85 |
| Hepatocellular (HepG2) | 1.81 |
| Lung (A549) | 0.90 |
| Breast (NCI/ADR-RES) | 1.53 |
These values indicate a potent anticancer effect, suggesting that the compound could be a candidate for further development as an anticancer agent.
- Anti-inflammatory Properties : Emerging research indicates that the compound may also possess anti-inflammatory properties, potentially making it useful in treating conditions characterized by inflammation.
Case Studies
- Study on Cancer Cell Lines : A study conducted on various cancer cell lines revealed that treatment with the compound resulted in significant reductions in cell viability and induced apoptosis through mitochondrial pathways. The study highlighted its potential as a therapeutic agent in oncology.
- In Vivo Models : In animal models, administration of the compound demonstrated reduced tumor growth rates compared to control groups. These findings support its potential application in cancer therapy.
- Comparative Analysis with Other Compounds : When compared with other known anticancer agents, such as quinolone derivatives, the compound exhibited superior efficacy in certain assays, indicating its unique mechanism of action and potential advantages in clinical applications.
Q & A
Q. What are the optimal synthetic routes for preparing 4-((2,4-dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid, and how can intermediates be characterized?
The synthesis typically involves multi-step organic reactions, including condensation of substituted anilines with morpholine-containing intermediates. Key steps include:
- Amide bond formation : Reacting 2,4-dichloroaniline with a morpholino-substituted oxobutanoic acid precursor under basic conditions (e.g., DCC/DMAP coupling) .
- Intermediate characterization : Use HPLC (≥95% purity) and LC-MS to verify intermediates. For example, the methylidene intermediate can be confirmed via H NMR (δ 6.2–6.8 ppm for olefinic protons) .
- Yield optimization : Adjust solvent polarity (e.g., acetone vs. methanol) and stoichiometry to improve yields beyond 80% .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- FT-IR : Identify amide C=O stretches (~1680 cm) and carboxylic acid O-H stretches (~2500–3300 cm) .
- NMR : C NMR resolves the morpholine ring (δ 45–55 ppm for N-CH) and dichlorophenyl carbons (δ 120–140 ppm) .
- X-ray crystallography : Determines dihedral angles between the dichlorophenyl and morpholine groups (e.g., 24.8° vs. 77.1° in related analogs), critical for understanding conformational flexibility .
Q. What preliminary biological assays are recommended to assess its activity?
- Enzyme inhibition assays : Test against kinases or proteases due to the morpholine moiety’s potential to modulate ATP-binding pockets .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC values compared to controls like cisplatin .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict target interactions?
- Docking software (AutoDock Vina) : Model the compound into kinase domains (e.g., PI3Kγ), prioritizing hydrogen bonds between the morpholine oxygen and Lys833. Validate with MD simulations to assess binding stability (RMSD < 2.0 Å over 100 ns) .
- Pharmacophore mapping : Highlight the dichlorophenyl group’s role in hydrophobic interactions and the carboxylic acid’s contribution to solubility .
Q. How to resolve contradictions in solubility data across studies?
- Contradictory evidence : Some studies report aqueous solubility <0.1 mg/mL, while others suggest DMSO-compatible solubility (>10 mM).
- Methodological adjustments : Use dynamic light scattering (DLS) to detect aggregation, or vary pH (e.g., 7.4 vs. 5.0) to test ionization effects .
Q. What strategies improve metabolic stability in pharmacokinetic studies?
- Structural modifications : Replace the carboxylic acid with a methyl ester prodrug to enhance membrane permeability (logP increased from −0.5 to 1.2) .
- In vitro microsomal assays : Monitor degradation rates using liver microsomes, with t compared to reference compounds like diclofenac .
Q. How to design SAR studies focusing on the dichlorophenyl and morpholine groups?
- Analog synthesis : Replace 2,4-dichlorophenyl with 3,5-dichloro or mono-fluoro variants. Test changes in IC against kinases .
- Morpholine substitution : Compare with piperidine or thiomorpholine analogs to evaluate ring size and electronic effects on potency .
Key Research Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
